molecular formula C10H5F2NO2S B14769491 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

Cat. No.: B14769491
M. Wt: 241.22 g/mol
InChI Key: QIWIAYRAVLWZFU-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3,5-difluorobenzoyl chloride with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

Scientific Research Applications

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)thiazole-5-carboxylic acid
  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives

Uniqueness

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is unique due to the presence of both the 3,5-difluorophenyl group and the thiazole ring, which confer specific electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5F2NO2S

Molecular Weight

241.22 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

QIWIAYRAVLWZFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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